Pyridine, 2-benzylamino-5-trifluoromethyl-
Description
Pyridine, 2-benzylamino-5-trifluoromethyl- is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial component in drug design and development .
Properties
IUPAC Name |
N-benzyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-6-7-12(18-9-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFHQWICAZRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Pyridine, 2-benzylamino-5-trifluoromethyl- can be achieved through several methods. Another method includes the construction of the pyridine ring from a trifluoromethyl-containing building block . Industrial production often employs vapor-phase reactions to achieve high yields and purity .
Chemical Reactions Analysis
Pyridine, 2-benzylamino-5-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyridine derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
Pyridine, 2-benzylamino-5-trifluoromethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-benzylamino-5-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. It often targets enzymes and receptors involved in critical biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Pyridine, 2-benzylamino-5-trifluoromethyl- can be compared with other trifluoromethylpyridines such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine . These compounds share similar properties but differ in their specific applications and reactivity. The presence of the benzylamino group in Pyridine, 2-benzylamino-5-trifluoromethyl- makes it unique, providing additional sites for chemical modification and enhancing its biological activity .
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